2-Bromo-5-(trifluoromethyl)pyridine-4-methanol
Overview
Description
2-Bromo-5-(trifluoromethyl)pyridine-4-methanol is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a methanol group attached to a pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(trifluoromethyl)pyridine-4-methanol typically involves the bromination of 5-(trifluoromethyl)pyridine followed by the introduction of a methanol group. One common method includes:
Bromination: The starting material, 5-(trifluoromethyl)pyridine, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Methanol Introduction: The brominated product is then reacted with a methanol source, such as methanol itself or a methanol derivative, under suitable conditions to introduce the methanol group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The methanol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The compound can be reduced under suitable conditions to modify the functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
- Substitution reactions yield various substituted pyridine derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the formation of alcohols or other reduced derivatives.
Scientific Research Applications
2-Bromo-5-(trifluoromethyl)pyridine-4-methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(trifluoromethyl)pyridine-4-methanol depends on its specific application. In general, the trifluoromethyl group can enhance the compound’s binding affinity to target molecules, while the bromine atom can participate in halogen bonding interactions. The methanol group can also influence the compound’s solubility and reactivity.
Molecular Targets and Pathways:
Receptors: The compound may interact with various receptors, including G-protein-coupled receptors (GPCRs) and ion channels.
Enzymes: It can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and biochemical processes.
Comparison with Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Iodo-5-(trifluoromethyl)pyridine
Comparison:
- Uniqueness: 2-Bromo-5-(trifluoromethyl)pyridine-4-methanol is unique due to the presence of both a bromine atom and a methanol group, which can significantly influence its reactivity and interactions compared to other similar compounds.
- Reactivity: The presence of the methanol group can make the compound more reactive in certain types of chemical reactions, such as oxidation and substitution.
- Applications: While similar compounds may also be used in organic synthesis and pharmaceutical development, the specific combination of functional groups in this compound can offer distinct advantages in certain applications.
Properties
IUPAC Name |
[2-bromo-5-(trifluoromethyl)pyridin-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-6-1-4(3-13)5(2-12-6)7(9,10)11/h1-2,13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGRDKMZXRLTKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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